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Gramicidin Analogue -

Gramicidin Analogue

Catalog Number: EVT-245720
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Product Introduction

Overview

Gramicidin analogues are synthetic derivatives of the natural antibiotic gramicidin, which is primarily derived from the bacterium Bacillus brevis. These compounds are known for their ability to form ion channels in biological membranes, making them significant in the study of antimicrobial agents and ion transport mechanisms. The analogues are designed to enhance or modify the biological activity of the parent compound, allowing for tailored therapeutic applications.

Source

Gramicidin was first isolated from Bacillus brevis and has been extensively studied for its antimicrobial properties. The development of various analogues stems from the need to improve efficacy, reduce toxicity, and broaden the spectrum of activity against resistant bacterial strains. Recent studies have focused on synthesizing a wide range of analogues to explore their structure-activity relationships and optimize their pharmacological profiles .

Classification

Gramicidin analogues can be classified based on their structural modifications, such as changes in amino acid composition, cyclic structures, and functional group alterations. This classification aids in understanding their distinct biological activities and potential applications in medicine.

Synthesis Analysis

Methods

The synthesis of gramicidin analogues typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the rapid assembly of peptide chains while facilitating modifications at various stages. A notable strategy is the one-bead-one-compound (OBOC) approach, which enables the synthesis of large libraries of peptides for high-throughput screening .

Technical Details

In a recent study, a library comprising over 4,000 gramicidin analogues was synthesized using SPPS. The process involved:

  1. Loading: Amino acids were sequentially added to resin beads.
  2. Deprotection: Protective groups were removed to allow further reactions.
  3. Cyclization: Some analogues were cyclized to enhance stability and activity.
  4. Purification: The final products were purified using high-performance liquid chromatography (HPLC) to isolate active compounds .
Molecular Structure Analysis

Structure

Gramicidin A is characterized by its linear pentadecapeptide structure, while gramicidin S features a cyclic decapeptide configuration. The structural modifications in analogues often involve alterations in the backbone conformation or side chain substitutions that influence their ionophoric properties.

Data

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to elucidate the structures of these compounds. For instance, studies have shown that certain analogues maintain similar β-sheet formations as gramicidin S but exhibit variations in their amphipathic properties, affecting their biological activities .

Chemical Reactions Analysis

Reactions

Gramicidin analogues undergo various chemical reactions during synthesis, including:

  • Condensation Reactions: Used to form peptide bonds between amino acids.
  • Esterification: Involves converting carboxylic acids into esters, which can be crucial for modifying terminal groups.
  • Cyclization: Creates cyclic structures that enhance stability and biological activity.

Technical Details

For example, a recent synthesis involved replacing the C-terminal hydroxyl group with an amide function, significantly altering the compound's ionophoric behavior. This modification was achieved through a series of controlled reactions under specific conditions to ensure high yield and purity .

Mechanism of Action

Process

Gramicidin analogues exert their antimicrobial effects primarily through ion channel formation in bacterial membranes. They disrupt membrane potential by facilitating the passage of ions such as sodium and potassium across lipid bilayers.

Data

Research indicates that variations in the structure of these analogues can lead to different ion selectivity and permeability rates. For instance, certain modifications may enhance cytotoxicity towards specific bacterial strains while minimizing hemolytic effects on human cells .

Physical and Chemical Properties Analysis

Physical Properties

Gramicidin analogues typically exhibit:

  • Solubility: Varies with structural modifications; some are more soluble in organic solvents than others.
  • Stability: Cyclic analogues often show increased stability compared to linear forms.

Chemical Properties

The chemical properties include:

  • Ionophoric Activity: Measured by their ability to facilitate ion transport across membranes.
  • Antimicrobial Spectrum: Varies widely among different analogues; some show enhanced activity against Gram-positive bacteria while others target Gram-negative strains more effectively.

Relevant data from studies indicate that certain structural features correlate with improved antibacterial potency and reduced toxicity .

Applications

Gramicidin analogues have several scientific uses:

  • Antibiotic Development: They serve as prototypes for designing new antibiotics targeting resistant bacteria.
  • Research Tools: Used in studies on membrane biology and ion transport mechanisms.
  • Therapeutic Agents: Potential candidates for treating infections due to their enhanced selectivity and reduced toxicity compared to traditional antibiotics.

The ongoing research into these compounds continues to reveal new possibilities for their application in medicine and biotechnology .

Historical Evolution of Gramicidin Analogues in Antimicrobial Research

Pioneering Discoveries in Naturally Derived Gramicidin Scaffolds

The gramicidin family comprises two distinct foundational scaffolds: gramicidin A (a linear pentadecapeptide) and gramicidin S (a cyclic decapeptide). Isolated from Bacillus brevis in the early 1940s, gramicidin A was the first commercially manufactured antibiotic, while gramicidin S emerged as a structurally novel cyclic compound with broader-spectrum activity [1] [4] [10]. Seminal structural analyses revealed that gramicidin A’s alternating D/L-amino acid sequence (except Gly²) enables a unique β-helical fold, allowing dimerization to form monovalent cation channels that disrupt bacterial membrane potentials [1] [8]. Gramicidin S adopts an amphipathic antiparallel β-sheet stabilized by two type II' β-turns, facilitating membrane disruption via pore formation and lipid solubilization [3] [7] [10].

Early clinical applications exposed critical limitations: both compounds exhibited potent hemolytic activity and mammalian cytotoxicity due to non-selective membrane interactions. Gramicidin A’s systemic toxicity restricted it to topical formulations (e.g., wound creams), while gramicidin S’s hemolysis precluded internal use despite efficacy against Gram-positive and Gram-negative pathogens [4] [6]. These constraints established the imperative for analogue development—retaining antimicrobial activity while minimizing host cell damage.

Table 1: Foundational Gramicidin Scaffolds and Properties

PropertyGramicidin AGramicidin S
StructureLinear pentadecapeptide (15 residues)Cyclic decapeptide (10 residues)
Key FeaturesAlternating D/L-amino acids; N-formyl, C-ethanolamide terminiC₂-symmetry; antiparallel β-sheet; Ornithine residues
MechanismTransmembrane cation channel formationMembrane disruption & pore formation
Primary ActivityGram-positive bacteriaBroad-spectrum (Gram+/Gram-)
Therapeutic LimitationSystemic hemolysis & cytotoxicityHigh hemolytic activity

Emergence of Semi-Synthetic and Synthetic Analogue Design Paradigms

Driven by natural gramicidins’ limitations, researchers pursued systematic structural modifications using two complementary strategies:

  • Combinatorial Synthesis & High-Throughput Screening: The development of One-Bead-One-Compound (OBOC) libraries enabled unprecedented scale in analogue generation. For gramicidin A, researchers designed a 4,096-member library by substituting six d-amino acid positions (residues 4,6,8,10,12,14) with d-Leu, d-Val, d-Asn(γ-Me), or d-Thr—maintaining hydrophobicity, neutral charge, and channel-forming capacity while introducing hydrogen-bonding variability. Tandem mass spectrometry decoded sequences directly from beads, accelerating structural analysis [1] [4].

  • Rational Residue Substitution: Gramicidin S analogues targeted β-strand and β-turn regions to modulate amphipathicity. Examples include:

  • VK7: Reduced hemolysis via β-strand modification [6].
  • Diacetyl-gramicidin S: N-acetylation of Orn residues diminished cationicity, altering membrane selectivity [3].
  • GS10WW/FW/WY: Aromatic D-amino acid substitutions (Phe, Tyr, Trp) fine-tuned lipid bilayer interactions [7].

Table 2: Key Analogue Design Strategies and Outcomes

Design ApproachRepresentative AnaloguesStructural ModificationPrimary Outcome
OBOC Library (Gram A)GA-1 to GA-10 (e.g., [d-Asn⁴,d-Thr⁸])Hydrophobic residue substitution with polar variantsRetained ion channel function; variable antibacterial/hemolytic activities
β-Strand Modification (Gram S)VK7Altered hydrophobic face composition↓ Hemolysis; retained anti-ESKAPE activity
Aromatic Residue Engineering (Gram S)GS10WW, GS10FWD-Phe → D-Trp/D-Tyr substitutionsModulated membrane insertion depth & kinetics
Cyclization VariantsCyclo(-Val-Leu-Leu-Orn-Leu-D-Phe-Pro-)₂Non-canonical β-sheet without amphiphilicityRetained antimicrobial activity [9]

Key Milestones in Structure-Activity Relationship (SAR) Exploration

Decades of SAR studies have elucidated critical determinants of gramicidin bioactivity:

  • Aromatic Residue Significance: In gramicidin S analogues, D-aromatic residues (Phe, Tyr, Trp) at β-turn positions govern membrane insertion depth and kinetics. Trp-containing analogues (e.g., GS10WW) exhibit exothermic binding to phosphatidylcholine bilayers via indole ring anchoring, enhancing membrane perturbation. Phe/Tyr variants show endothermic, entropy-driven binding with reduced lytic efficiency [7].

  • Hydrophobicity-Charge Balance:

  • Hydrophobicity: Gramicidin A analogues with higher hydrophobic indices correlate with increased hemolysis (e.g., native GA HD = −0.96 kcal/mol). Substituting d-Leu with d-Asn(γ-Me) reduces hydrophobicity, diminishing cytotoxicity [1] [5].
  • Cationicity: Gramicidin S’s Ornithine δ-amino groups are essential for initial electrostatic membrane docking. Diacetylated derivatives lose activity against Gram-negative bacteria due to impaired outer membrane penetration [3] [7].

  • Conformational Prerequisites:

  • Gramicidin A’s β⁶.³-helical conformation is non-negotiable for channel function. Substitutions preserving helix geometry maintain ion flux but alter antimicrobial specificity [1] [8].
  • Gramicidin S analogues deviating from the rigid antiparallel β-sheet lose activity. However, Cyclo(-Val-Leu-Leu-Orn-Leu-D-Phe-Pro-)₂ retains bioactivity despite lacking amphiphilicity, challenging assumptions about essential topology [9].

  • Species-Selective Activity: The landmark discovery of species-selective ion channels emerged from gramicidin A OBOC screening. Analogue [d-Thr⁶,d-Asn¹⁰] showed potent antibacterial activity (MIC 3.9–31.2 µg/mL against Streptococcus) yet minimal rabbit erythrocyte lysis—demonstrating that ion channel formation alone doesn’t mandate mammalian toxicity [1] [4].

Table 3: Core SAR Principles in Gramicidin Analogues

SAR FactorGramicidin A AnaloguesGramicidin S AnaloguesBiological Impact
Aromatic ResiduesTrp⁹,¹¹,¹³,¹⁵ essential for channel stabilityD-Phe → D-Trp enhances membrane insertionDictates membrane interaction kinetics & depth
HydrophobicityOptimal window (ΔGₜᵣₐₙₛ = −1.0 to +1.0 kcal/mol)Increased hydrophobicity elevates hemolysisDetermines cell-type selectivity
Cationic ChargeNeutral termini essentialOrn δ-NH₂ critical for initial membrane dockingEnables electrostatic targeting of bacterial membranes
Secondary Structureβ⁶.³-helix mandatory for channel dimerizationAntiparallel β-sheet required for pore formationGoverns target engagement mechanism

Properties

Product Name

Gramicidin Analogue

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